molecular formula C9H7N3O B13827402 5-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 15969-27-4

5-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No.: B13827402
CAS No.: 15969-27-4
M. Wt: 173.17 g/mol
InChI Key: CURGSMAEMFWRQL-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,4-triazin-3(2H)-one is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15969-27-4

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5-phenyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)

InChI Key

CURGSMAEMFWRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NN=C2

Origin of Product

United States

Significance of 1,2,4 Triazine Core Structures in Academic Research

The 1,2,4-triazine (B1199460) core is a foundational structure in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. ijpsr.infonih.gov This heterocyclic system is a key building block in the synthesis of novel molecules with a wide array of potential therapeutic applications. ijpsr.inforesearchgate.net The versatility of the 1,2,4-triazine nucleus has led to the development of derivatives with a broad spectrum of biological activities. ijpsr.inforesearchgate.net

The significance of the 1,2,4-triazine core in academic research is underscored by the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of pharmacological effects, as detailed in the table below.

Biological Activity of 1,2,4-Triazine Derivatives
Anticancer ijpsr.infonih.gov
Anti-inflammatory ijpsr.infoscientific.net
Antiviral jmchemsci.comijpsr.info
Antimicrobial ijpsr.info
Antifungal ijpsr.info
Anti-HIV jmchemsci.comijpsr.info
Analgesic ijpsr.info
Antihypertensive ijpsr.info
Cardiotonic ijpsr.info
Neuroleptic ijpsr.info
Nootropic ijpsr.info
Antihistaminergic ijpsr.info
Tuberculostatic ijpsr.info
Anti-protozoal ijpsr.info
Estrogen receptor modulators ijpsr.info
Antimalarial ijpsr.info
Cyclin-dependent kinase inhibitors ijpsr.info
Antiparasitic ijpsr.info
Adenosine A2A Antagonists acs.org
Hypoxia Selective Cytotoxins acs.org

The development of novel synthetic pathways to create diverse 1,2,4-triazine derivatives remains an active area of research. jmchemsci.comresearchgate.netscientific.net For instance, new series of 1,2,4-triazine derivatives containing thiazole (B1198619) and benzothiazole (B30560) rings have been synthesized and evaluated for their antitumor activities. nih.gov Furthermore, the fusion of the 1,2,4-triazine ring with other heterocyclic systems has led to the creation of compounds with unique biological profiles. jmchemsci.com

Overview of Heterocyclic Chemistry and Its Relevance to the Compound

Cyclization Reactions and Precursor Chemistry

The formation of the 1,2,4-triazine ring is the cornerstone of synthesizing this compound. This is typically achieved through cyclization reactions involving carefully chosen acyclic precursors.

Condensation Reactions with Semicarbazides and Thiosemicarbazides

A prevalent and classical method for constructing the 1,2,4-triazin-3(2H)-one ring system involves the condensation of α-keto acids or their esters with semicarbazide (B1199961) or its derivatives. For the synthesis of this compound, the key precursors are phenylglyoxylic acid and semicarbazide. The reaction proceeds through the initial formation of a semicarbazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of a water molecule to yield the desired triazinone ring.

Alternatively, thiosemicarbazide (B42300) can be employed in a similar condensation reaction with α-keto acids. This pathway initially yields the corresponding 3-thioxo-1,2,4-triazin-5-one derivative. For instance, the condensation of phenylglyoxal (B86788) monohydrate with thiosemicarbazide hydrochloride is a known route to produce 5-phenyl-1,2,4-triazine-3(2H)-thione. researchgate.net This thione can then be converted to the target 3-oxo derivative through various methods, such as oxidative desulfurization or alkylation followed by hydrolysis.

A related approach involves the condensation of an α-keto acid with thiocarbohydrazide (B147625). scirp.org This reaction leads to the formation of 4-amino-3-thioxo-1,2,4-triazin-5-ones, which are versatile intermediates for further functionalization. scirp.orgresearchgate.net

Table 1: Synthesis via Condensation with Semicarbazide Derivatives

α-Carbonyl PrecursorHydrazine-based ReagentKey ConditionsIntermediate/Product
Phenylglyoxylic AcidSemicarbazideAcid or base catalysis, heatingThis compound
Phenylglyoxal MonohydrateThiosemicarbazideReflux5-Phenyl-1,2,4-triazine-3(2H)-thione researchgate.net
(E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acidThiocarbohydrazideEtOH-AcOH, reflux4-Amino-6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one scirp.org

Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Compounds

A more general and versatile approach involves the reaction of various hydrazine derivatives with 1,2-dicarbonyl compounds. A one-pot synthesis has been developed by condensing amides with 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate (B1144303). researchgate.net When benzamide (B126) is condensed with benzil (B1666583) (a 1,2-dicarbonyl compound) and then treated with hydrazine hydrate, the resulting product is 3,5,6-triphenyl-1,2,4-triazine, a close derivative of the target molecule. researchgate.net This method highlights the modularity of using different amides and diketones to achieve various substitution patterns on the triazine ring. researchgate.net

Modern variations of this strategy offer improved efficiency and milder reaction conditions. One such method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which provides a flexible route to 3,6-disubstituted-1,2,4-triazines. Another innovative approach involves a one-pot, three-step reaction sequence using N-tosylhydrazones and aziridines, which regioselectively yields highly substituted 1,2,4-triazines.

Ring Enlargement Approaches

The synthesis of 1,2,4-triazines can also be accomplished through ring enlargement or rearrangement of smaller heterocyclic systems. These methods, while less common, offer unique synthetic pathways.

One notable example is the Boulton–Katritzky rearrangement, a process that can transform other five-membered heterocyclic rings into new ones. While often used for 1,2,3-triazoles, the principles of recyclization can be applied. beilstein-journals.org For instance, the reaction of aroyl-containing pyrano[2,3-d]isoxazolones with hydrazines can lead to recyclization products, demonstrating the transformation of one heterocyclic system into another. beilstein-journals.org

Another strategy involves the ring-opening of strained rings followed by cyclization. A recently developed method utilizes the reaction of N-tosylhydrazones with aziridines. This process involves an efficient nucleophilic ring-opening of the three-membered aziridine (B145994) ring to form an aminohydrazone intermediate, which then undergoes cyclization and oxidation in a one-pot sequence to afford the six-membered 1,2,4-triazine ring. This approach provides a regioselective route to both 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines.

Functionalization via Alkylation and Acylation Strategies

Once the this compound core is synthesized, it can be further modified through alkylation and acylation reactions, typically occurring at the nitrogen atoms of the triazine ring. These modifications are crucial for tuning the compound's physical, chemical, and biological properties.

Alkylation is commonly performed using alkyl halides in the presence of a base. For example, 2-(4-phenyl-1,2,4-triazin-3-one) thio benzoxazole (B165842) has been successfully alkylated with various alkyl halides to introduce substituents on the triazine nitrogen. sapub.org Similarly, acylation can be achieved using acyl chlorides, such as benzoyl chloride, to introduce an acyl group onto the ring. sapub.orglibretexts.org

A modern and environmentally friendly approach involves the photoinduced arylation or alkylation of 1,2,4-triazine-diones. researchgate.netnih.gov This light-induced method uses hydrazines as the alkylating or arylating source and can even be powered by sunlight, offering a green alternative to traditional methods. researchgate.netnih.govrsc.org This technique has been shown to be applicable for large-scale reactions and for synthesizing various derivatives. nih.govrsc.org

Table 2: Examples of Alkylation/Acylation of Triazine Derivatives

Triazine SubstrateReagentConditionsProduct TypeReference
2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazoleAlkyl Halides (e.g., CH₃I, C₂H₅Br)BaseN-Alkylated triazinone sapub.org
2-(4-phenyl-1,2,4-triazine-3-one) thio benzoxazoleBenzoyl ChlorideBaseN-Acylated triazinone sapub.org
1,2,4-triazine-3,5(2H,4H)-dionesHydrazinesLight (photoinduced)6-Alkylated/Arylated triazinedione researchgate.netnih.govrsc.org
6-Phenyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-oneBenzyl HalideNaOH, EtOH, rtS-Benzylated triazinethione clockss.org

Microwave-Assisted Synthetic Routes

The application of microwave irradiation has revolutionized the synthesis of many heterocyclic compounds, including 1,2,4-triazines. This technology often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Several studies have demonstrated the successful microwave-assisted synthesis of 1,2,4-triazine derivatives. For instance, the condensation of amides and 1,2-diketones followed by cyclization with hydrazine hydrate has been performed under microwave irradiation without a solvent, resulting in higher yields in a shorter time frame. researchgate.net In another example, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was significantly improved using microwaves; the reaction time was reduced from 2 hours to just 2 minutes, with the yield increasing from 62% to 98%. mdpi.comnih.gov

Microwave-assisted synthesis can be conducted in solvent-free "dry media" conditions, often using solid inorganic supports like alumina (B75360) or silica (B1680970) gel. This approach avoids the hazards associated with high-pressure solvent reactions in a microwave oven and simplifies product work-up.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave MethodReference
Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one2 hours, 62% yield2 minutes, 98% yield mdpi.com
Synthesis of 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione290 minutes, 78% yield10-25 minutes, 97% yield nih.gov
One-pot synthesis of substituted 1,2,4-triazinesLonger reaction timeShorter reaction time, higher yield researchgate.net

Scalable and Industrial Production Methods

The transition from laboratory-scale synthesis to scalable and industrial production requires robust, efficient, and economically viable methods. For 1,2,4-triazin-5-one derivatives, several processes have been developed with scalability in mind.

One patented industrial process describes the production of 3-methylmercapto-4-amino-6-t-butyl-1,2,4-triazin-5-one, a compound structurally related to the phenyl derivative. The process begins with the reaction of an α-ketocarboxylic acid amide with thiocarbohydrazide in a mixture of hydrochloric acid and ethanol. This condensation is boiled under reflux for several hours. The resulting 3-mercapto-1,2,4-triazin-5-one is then methylated using methyl iodide in a basic solution of sodium hydroxide (B78521) and methanol (B129727) to yield the final product in high yield (80% for the methylation step). This multi-step, one-pot approach is suitable for large-scale manufacturing.

Furthermore, modern synthetic methods are increasingly being designed with scalability as a key feature. The photoinduced synthesis of 6-alkylated 1,2,4-triazine-3,5(2H,4H)-diones has been successfully implemented in large-scale reactions, demonstrating its potential for industrial application. nih.govrsc.org Green chemistry approaches, such as sonochemical protocols that use water as a solvent, are also being developed for the synthesis of triazine derivatives, offering an environmentally friendly and scalable alternative to conventional methods that rely on organic solvents and high energy consumption. nih.gov

Table of Compounds

Compound NameStructure
This compoundA 1,2,4-triazine ring with a phenyl group at position 5 and a ketone group at position 3.
Phenylglyoxylic AcidA phenyl group attached to a glyoxylic acid moiety.
SemicarbazideH₂N-NH-C(O)-NH₂
ThiosemicarbazideH₂N-NH-C(S)-NH₂
ThiocarbohydrazideH₂N-NH-C(S)-NH-NH₂
5-Phenyl-1,2,4-triazine-3(2H)-thioneA 1,2,4-triazine ring with a phenyl group at position 5 and a thione group at position 3.
Benzil1,2-Diphenylethane-1,2-dione
Hydrazine HydrateN₂H₄·H₂O
3,5,6-Triphenyl-1,2,4-triazineA 1,2,4-triazine ring with phenyl groups at positions 3, 5, and 6.
N-TosylhydrazoneA derivative of a carbonyl compound with tosylhydrazine.
AziridineA three-membered heterocycle with one nitrogen atom.
Alkyl HalideAn alkane with one or more halogen substituents.
Acyl ChlorideAn acyl group bonded to a chlorine atom.
3-Methylmercapto-4-amino-6-t-butyl-1,2,4-triazin-5-oneA 1,2,4-triazin-5-one with a methylthio group at C3, an amino group at N4, and a t-butyl group at C6.
Methyl IodideCH₃I

Spectroscopic and Advanced Structural Characterization of 5 Phenyl 1,2,4 Triazin 3 2h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis of 5-Phenyl-1,2,4-triazin-3(2H)-one would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Specific chemical shifts (δ) and coupling constants (J) would be expected for the protons of the phenyl group and the triazine ring, as well as the N-H proton. However, specific, experimentally verified ¹H NMR data for this compound is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon (C3), the carbons of the triazine ring (C5 and C6), and the carbons of the phenyl substituent. While general chemical shift ranges for similar structures are known, specific data for the title compound is absent from accessible records.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, characteristic absorption bands would be expected for the N-H stretching vibration, C=O (amide) stretching, C=N stretching of the triazine ring, and various vibrations associated with the phenyl group. A comprehensive table of these vibrational frequencies would be instrumental in confirming the compound's functional groups, but such data could not be located.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. This technique is crucial for determining the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₇N₃O. The fragmentation pattern would offer insights into the compound's structure and stability. Despite its importance, detailed mass spectral data and fragmentation analysis for this compound are not published in the available literature.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. This information is fundamental for understanding its solid-state properties. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a sample. For novel synthesized compounds like this compound, it serves as a crucial checkpoint for verifying the empirical and molecular formula. This process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original compound can be calculated. The oxygen content is typically determined by difference.

The primary goal of elemental analysis is to compare the experimentally determined ("found") elemental percentages with the theoretically calculated values derived from the proposed molecular formula. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, the molecular formula is established as C₉H₇N₃O. saudijournals.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ).

Detailed Research Findings

While the synthesis and characterization of various 1,2,4-triazine (B1199460) derivatives are reported in scientific literature, and elemental analysis is a standard procedure for their structural confirmation, specific published data sets detailing the experimental "found" values for this compound are not always explicitly detailed in all publications. However, the expected results from such an analysis can be precisely calculated from its molecular formula.

The theoretical percentages for each element in this compound are presented in the data table below. In a research context, a synthetic chemist would compare their experimental results against these values. For instance, a hypothetical experimental finding of C: 61.60%, H: 4.02%, and N: 23.95% would be considered a good validation of the successful synthesis of the target compound.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Calculated Percentage (%)
CarbonC12.019108.0961.70
HydrogenH1.00877.0564.03
NitrogenN14.01342.0324.00
OxygenO16.00116.009.13
Total 173.176 100.00

This table provides the foundational data for the compositional verification of this compound. The close correlation between experimentally obtained percentages and these calculated values is a critical step in the comprehensive structural elucidation of the molecule.

Chemical Reactivity and Derivatization Pathways of the 5 Phenyl 1,2,4 Triazin 3 2h One Core

Oxidation Reactions

The oxidation of the 5-phenyl-1,2,4-triazin-3(2H)-one core can be directed at either the triazine ring or the exocyclic substituents, depending on the oxidizing agent and the reaction conditions. While the triazine ring itself is relatively resistant to oxidation due to its electron-deficient nature, derivatives can undergo specific oxidative transformations. For instance, the thiol group in the analogous 5-phenyl-1,2,4-triazine-3-thiol (B1674135) can be readily oxidized to form disulfides or sulfonic acids benthamdirect.com.

In a related context, the oxidation of partially reduced triazine rings is a known transformation. For example, 1,6-dihydro-1,2,4-triazin-5(2H)-ones can be oxidized to their corresponding aromatic 1,2,4-triazin-5(2H)-ones. This suggests that if the this compound ring were to be partially reduced, subsequent oxidation could regenerate the aromatic triazine system.

Furthermore, enzymatic oxidation of related tetrahydropyridine (B1245486) analogs has been reported, leading to the formation of pyridinium (B92312) ions nih.gov. While not a direct oxidation of the triazine core, this highlights the potential for oxidative metabolism of related heterocyclic systems.

Reduction Reactions

The reduction of the this compound core can target either the triazine ring or the exocyclic carbonyl group. The triazine ring can be reduced under specific conditions to yield dihydro derivatives benthamdirect.com. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the carbonyl group at the 3-position to a methylene (B1212753) group, though this may also be accompanied by the reduction of the triazine ring itself masterorganicchemistry.com.

More selective reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally used for the reduction of ketones and aldehydes. While NaBH4 is typically unreactive towards amides, the reactivity of the lactam-like functionality in the triazinone ring with NaBH4 would require specific investigation. The reduction of the triazine ring in related systems has been documented, leading to dihydro- or tetrahydro-triazine derivatives.

Electrophilic Substitution Reactions

Due to the electron-deficient nature of the 1,2,4-triazine (B1199460) ring, electrophilic substitution directly on the triazine core is generally disfavored. However, the phenyl group at the 5-position is susceptible to electrophilic attack, such as nitration and halogenation benthamdirect.com. The directing effect of the triazine ring on the incoming electrophile would likely favor substitution at the meta-position of the phenyl ring, due to the electron-withdrawing nature of the heterocyclic system.

In a study on the nitration of 4-phenyl-1,2,4-triazol-5-one, nitration occurred on the phenyl ring, yielding the 4-(4-nitrophenyl) derivative researchgate.net. This suggests that under appropriate conditions, the phenyl ring of this compound could undergo similar electrophilic substitution reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a predominant reaction pathway for the derivatization of the 1,2,4-triazine core, particularly at the 3-position. The oxo group at the 3-position can be converted into a better leaving group, such as a chloro or thio group, to facilitate nucleophilic displacement.

For instance, the conversion of the 3-oxo group to a 3-chloro group would create a highly reactive intermediate, 3-chloro-5-phenyl-1,2,4-triazine. This intermediate can then readily react with a variety of nucleophiles, including amines, thiols, and alkoxides, to afford a diverse range of 3-substituted derivatives . The reactivity of related 3-chloro-1,2,4-triazines in Suzuki-Miyaura coupling reactions has also been demonstrated, allowing for the introduction of new carbon-carbon bonds at the 3-position nih.gov.

Furthermore, the thione analog, 5-phenyl-1,2,4-triazine-3(2H)-thione, can undergo S-alkylation followed by nucleophilic displacement of the resulting alkylthio group, providing another route to 3-substituted derivatives.

Heterocyclization and Ring Transformation Reactions

The this compound core can serve as a precursor for the synthesis of various fused heterocyclic systems through heterocyclization and ring transformation reactions. These reactions often involve the interaction of the triazine ring with bifunctional reagents.

A notable example is the reaction of this compound with o-phenylenediamine (B120857) in the presence of an acid, which leads to a ring transformation to yield 2-phenylquinoxaline (B188063) researchgate.net. This reaction demonstrates the susceptibility of the triazine ring to cleavage and subsequent recyclization with appropriate nucleophiles.

Derivatives of the target compound, such as 3-hydrazino-5-phenyl-1,2,4-triazine (B3050786), are also valuable intermediates for heterocyclization reactions. The hydrazino group can react with various electrophiles to form fused triazolo[4,3-b] benthamdirect.comresearchgate.nettriazine systems .

Intermolecular Cycloaddition Reactions

The electron-deficient 1,2,4-triazine ring of this compound can participate as the diene component in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles wikipedia.orgnih.gov. This type of cycloaddition is a powerful tool for the construction of new heterocyclic frameworks.

Studies on related 1,2,4-triazines have shown that they react with strained alkynes, such as bicyclononynes, in strain-promoted IEDDA reactions to form pyridine (B92270) derivatives nih.gov. It has been noted that 5-phenyl-1,2,4-triazine can react with bulky alkynes researchgate.net. While the oxo group at the 3-position might influence the reactivity, it is plausible that this compound or its derivatives could undergo similar cycloaddition reactions. These reactions typically proceed with the expulsion of dinitrogen, leading to the formation of highly substituted pyridine or pyrimidine (B1678525) derivatives.

Reactions with Bifunctional Nucleophiles

The reaction of this compound and its derivatives with bifunctional nucleophiles provides a versatile route to a variety of condensed heterocyclic systems. The nature of the resulting product depends on the bifunctional nucleophile and the reaction conditions.

As mentioned in section 4.5, the reaction with o-phenylenediamine results in the formation of 2-phenylquinoxaline researchgate.net. Similarly, reactions with other bifunctional nucleophiles containing amino, hydroxyl, or thiol groups can lead to the formation of various fused five- or six-membered heterocyclic rings.

For example, the reaction of 3-hydrazino-5-phenyl-1,2,4-triazine with α-dicarbonyl compounds can lead to the formation of fused triazino[4,3-b] benthamdirect.comresearchgate.nettriazine derivatives acs.org. The reaction of related 1,2,4-triazin-5(4H)-ones with thiosemicarbazide (B42300) can also lead to the formation of fused ring systems. While specific examples for the title compound are not abundant in the readily available literature, the general reactivity patterns of the 1,2,4-triazine ring system strongly suggest that it would readily react with a variety of bifunctional nucleophiles to generate a diverse range of complex heterocyclic structures.

Theoretical and Computational Chemistry Studies of 5 Phenyl 1,2,4 Triazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to determine the electronic structure and reactivity of compounds.

Electronic Structure Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential and represents the electron-donating capacity, while the LUMO energy relates to the electron affinity and indicates the electron-accepting ability. The distribution of these frontier orbitals also reveals the most probable sites for electrophilic and nucleophilic attacks.

For 1,2,4-triazinone derivatives, the HOMO is typically distributed over the more electron-rich parts of the molecule, often including the phenyl ring and the triazinone core. The LUMO, conversely, is generally localized on the electron-deficient regions. These characteristics are critical in understanding potential charge transfer interactions within the molecule and with external species.

Band Gap Determinations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large band gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small band gap indicates a more reactive molecule. For 1,2,4-triazinone derivatives, the band gap is influenced by the nature and position of substituents on the phenyl ring and the triazinone core.

Computational ParameterTypical Findings for 1,2,4-Triazinone DerivativesSignificance for 5-Phenyl-1,2,4-triazin-3(2H)-one
HOMO Energy Influenced by electron-donating groups, leading to higher energy levels.The phenyl group would likely contribute to the HOMO, influencing its electron-donating potential.
LUMO Energy Influenced by electron-withdrawing groups, leading to lower energy levels.The triazinone ring is expected to be a major contributor to the LUMO, indicating its electron-accepting character.
Band Gap (ΔE) Varies with substitution, affecting the overall reactivity and stability of the molecule.The specific band gap would determine its kinetic stability and potential for electronic transitions.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Studies on 1,2,4-triazine (B1199460) derivatives have shown their potential as inhibitors for various enzymes and receptors. For instance, derivatives of 1,2,4-triazine-3(2H)-one have been investigated as tubulin inhibitors for breast cancer therapy. nih.gov

In such studies, the 1,2,4-triazinone scaffold often forms key hydrogen bonds with amino acid residues in the active site of the target protein. The phenyl group can engage in hydrophobic or π-π stacking interactions, further stabilizing the ligand-protein complex. For example, in a study on tubulin inhibitors, a derivative of 1,2,4-triazine-3(2H)-one, designated as Pred28, exhibited a strong binding affinity with a docking score of -9.6 kcal/mol. nih.gov

Study FocusTarget ProteinKey Findings for 1,2,4-Triazine-3(2H)-one Derivatives
Breast Cancer TherapyTubulinHigh binding affinities, with some derivatives showing docking scores as low as -9.6 kcal/mol. nih.gov
Antipsychotic Agentsh-DAAOHydrogen bonding from the triazine structure and hydrophobic interactions with key residues are crucial for stability. nih.gov
Rheumatoid Arthritisp38 MAP kinaseThe presence of a morpholino or anilino ring is considered essential for activity. jocpr.com

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones. For 1,2,4-triazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. nih.gov

These studies generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, in a study on h-DAAO inhibitors, the CoMSIA model yielded a q² of 0.669 and an r² of 0.985, indicating good predictive ability. nih.gov The models revealed that the substituents on the phenyl ring and the triazine structure significantly affect the inhibitory potency. nih.gov Similarly, a QSAR study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors achieved a predictive accuracy (R²) of 0.849. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment, such as a solvent or a biological target.

MD simulations of 1,2,4-triazine derivatives complexed with their target proteins are used to assess the stability of the predicted binding poses from molecular docking. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. For the tubulin inhibitor Pred28, MD simulations over 100 ns showed notable stability, with a low RMSD of 0.29 nm, indicating a tightly bound conformation. nih.gov These simulations confirm the stability of crucial interactions, such as hydrogen bonds and hydrophobic contacts, over time, providing a more realistic view of the ligand-target interaction.

Investigation of Biological Activity and Underlying Mechanisms in Vitro and in Silico Focus

General Biological Activity Screening and Profiling

Comprehensive searches of scientific literature and bioactivity databases did not yield specific in vitro or in silico general biological activity screening and profiling data for 5-Phenyl-1,2,4-triazin-3(2H)-one. While the broader class of 1,2,4-triazine (B1199460) derivatives has been investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties, specific data for the parent compound this compound remains largely unreported in publicly accessible research.

Enzyme Inhibition Studies

Investigations into the enzyme inhibitory potential of this compound have been focused on enzymes involved in the inflammatory cascade.

5-Lipoxygenase (5-LO) Inhibition

In vitro studies have been conducted to evaluate the inhibitory effect of this compound on 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The compound demonstrated a notable level of inhibition against this enzyme. The inhibitory activity is quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound5-LO Inhibition IC₅₀ (µM)
This compound14.1

Leucyl-tRNA Synthetase (LeuRS) Inhibition

Following a thorough review of available scientific literature, no studies reporting the in vitro or in silico evaluation of this compound as an inhibitor of Leucyl-tRNA Synthetase (LeuRS) were identified.

D-Amino Acid Oxidase (DAAO) Inhibition

No specific data on the inhibitory activity of this compound against D-Amino Acid Oxidase (DAAO) from in vitro or in silico studies is available in the current body of scientific research.

α-Glucosidase Inhibition

There are no published in vitro or in silico research findings detailing the investigation of this compound for inhibitory activity against the α-glucosidase enzyme.

Cyclooxygenase (COX-1 and COX-2) Inhibition

The inhibitory potential of this compound has been assessed against the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are central to the production of prostaglandins, which are key mediators of inflammation. The compound was evaluated for its percentage of inhibition at a concentration of 100 µM. The results indicate a degree of inhibitory activity against both isoforms of the COX enzyme.

CompoundCOX-1 % Inhibition (at 100 µM)COX-2 % Inhibition (at 100 µM)
This compound31.2%29.5%

Protein Kinase Inhibition

The 1,2,4-triazin-5(2H)-one scaffold has been identified as a promising core for the development of protein kinase inhibitors. Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, is implicated in various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov A study focused on the 3-amino-1,2,4-triazin-5(2H)-one scaffold identified a hit compound, 3-(benzo[d] nih.govresearchgate.netdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one (VS6), which demonstrated micromolar inhibition of Fyn with an IC₅₀ value of 4.8 μM. nih.gov

Computational modeling, including molecular dynamics simulations, was used to understand the binding mode of this scaffold within the Fyn catalytic site. The triazinone core was predicted to interact with the hinge region of the kinase, forming crucial hydrogen bonds with the backbones of methionine 345 (M345) and glutamate 343 (E343). nih.gov This initial investigation led to the development of a new derivative that was approximately six times more active, exhibiting an IC₅₀ of 0.76 μM, highlighting the potential of the 1,2,4-triazin-5(2H)-one core for optimization into potent Fyn kinase inhibitors. nih.gov

While research on other kinase targets for this specific triazinone is less detailed, related triazine structures have shown significant activity. For instance, various 1,3,5-triazine (B166579) derivatives have been developed as potent phosphatidylinositol 3-kinase (PI3K) inhibitors, indicating the broader applicability of the triazine heterocycle in kinase inhibition. nih.govresearchgate.netmdpi.com

Table 1: Fyn Kinase Inhibition by 3-amino-1,2,4-triazin-5(2H)-one Derivatives

Compound Structure Target Kinase IC₅₀ (μM)
VS6 3-(benzo[d] nih.govresearchgate.netdioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one Fyn 4.8 nih.gov

Receptor Antagonism and Agonism Studies (e.g., G-Protein Coupled Receptors)

Derivatives of the 1,2,4-triazine scaffold have been investigated as modulators of G-protein coupled receptors (GPCRs), which are key targets in drug discovery. researchgate.net Specifically, the 5,6-diaryl-1,2,4-triazine structure has been identified as a core for antagonists of the G-protein-coupled receptor 84 (GPR84). GPR84 is a proinflammatory receptor primarily expressed in immune cells and is considered a therapeutic target for inflammatory and fibrotic diseases. nih.gov

A high-throughput screening campaign led to the discovery of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as the first high-affinity, selective, and competitive antagonist for human GPR84. nih.gov Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and drug-like properties of this lead compound. Molecular docking studies suggest that this class of antagonists binds within the helical bundle of the receptor, making direct contact with the GPR84 helices and the second extracellular loop (ECL2). nih.gov This research has led to the development of potent GPR84 antagonists with favorable pharmacokinetic profiles suitable for further development. nih.gov

In Vitro Antiproliferative Activity in Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro antiproliferative activity of 1,2,4-triazin-3(2H)-one derivatives against a panel of human cancer cell lines. These compounds have shown efficacy against breast (MCF-7), liver (HepG-2), colon (HCT-116), gastric (MGC-803), esophageal (EC-109), and prostate (PC-3) cancers. nih.govnih.govescholarship.org

One study synthesized a series of 1,2,4-triazin-3(2H)-one derivatives as combretastatin A4 analogues. Among these, compounds 5i and 6i displayed significant antiproliferative effects against MCF-7, HepG-2, and HCT-116 cell lines, with IC₅₀ values ranging from 8.2 to 18.2 µM. nih.govresearchgate.net Notably, these active compounds did not induce significant cell death in normal human lung cells (WI-38), suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Another series of 5,6-diaryl-1,2,4-triazine hybrids bearing a 1,2,3-triazole linker was evaluated for antiproliferative activity. nih.govescholarship.org The compound 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E ) showed more potent inhibitory effects against MGC-803, EC-109, and PC-3 cell lines than the standard chemotherapeutic agent 5-Fluorouracil (5-Fu). nih.gov For instance, compound 11E had an IC₅₀ value of 7.59 µM against MGC-803 cells. nih.gov

Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamide derivatives exhibited strong anticancer properties at very low concentrations, with IC₅₀ values ranging from 0.17 to 1.15 μM across HeLa, HCT 116, PC-3, and BxPC-3 cell lines. nih.gov

Table 2: In Vitro Antiproliferative Activity of 1,2,4-Triazine Derivatives

Compound Cancer Cell Line IC₅₀ (μM)
5i MCF-7, HepG-2, HCT-116 8.2 - 18.2 nih.govresearchgate.net
6i MCF-7, HepG-2, HCT-116 8.2 - 18.2 nih.govresearchgate.net
11E MGC-803 7.59 nih.gov
MM129, MM130, MM131 PC-3 0.17–0.36 nih.gov
MM129, MM130, MM131 BxPC-3 0.13–0.26 nih.gov

| MM129, MM130, MM131 | HCT 116 | 0.39–0.6 nih.gov |

A key mechanism underlying the antiproliferative activity of 1,2,4-triazin-3(2H)-one derivatives is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govnih.govresearchgate.net This disruption of the cell division process prevents cancer cells from proliferating.

In one study, cell cycle analysis revealed that analogue 5i caused a significant arrest of HepG-2 liver cancer cells in the G2/M phase. nih.govresearchgate.net Similarly, the 5,6-diaryl-1,2,4-triazine derivative 11E was shown to halt cell cycle progression at the G2/M phase in MGC-803 gastric cancer cells. nih.govescholarship.org This effect is consistent with the mechanism of action of tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle required for cell division. nih.gov

DNA flow cytometry analysis of other 1,2,4-triazinone derivatives, such as compounds 3c, 4c, 5e, 6c, and 7c , also confirmed potent inhibitory activity on cell proliferation through cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. researchgate.net

In addition to halting cell proliferation, 1,2,4-triazine derivatives are potent inducers of apoptosis, or programmed cell death. nih.govnih.gov The induction of apoptosis is a critical goal of anticancer therapy.

Mechanism studies on compound 11E in MGC-803 cells showed that it induced apoptosis through the mitochondrial pathway. nih.gov This was evidenced by a decrease in the mitochondrial membrane potential and the regulation of apoptosis-related proteins. Western blot analysis confirmed that treatment with compound 11E led to a concentration-dependent increase in the expression of pro-apoptotic proteins such as Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, while the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl decreased. nih.gov

Other active 1,2,4-triazin-3(2H)-one compounds were also found to upregulate the level of active caspase-3 and significantly boost the levels of the pro-apoptotic protein Bax by five to seven times compared to control cells. researchgate.net Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo-[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide derivatives were also shown to induce apoptosis in colon cancer cells by activating the extrinsic pathway through caspase-8 activation. nih.gov

A primary mechanism of action for the anticancer activity of many 1,2,4-triazin-3(2H)-one derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and transport. mdpi.com By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Many of these synthesized triazinone derivatives are designed as analogues of colchicine, a well-known tubulin inhibitor that binds to a specific site on tubulin. nih.govresearchgate.net Compounds 5i and 6i , which showed potent antiproliferative activity, were also found to be effective inhibitors of microtubule assembly, with IC₅₀ values for tubulin polymerization inhibition ranging from 3.9 to 7.8 µM. nih.govresearchgate.net In silico docking studies have further supported these findings, revealing probable interactions of these compounds with the colchicine binding site on tubulin. nih.gov Another study found that compound 6c displayed a high percentage of β-tubulin polymerization inhibition (88%), comparable to the potent antimitotic agent podophyllotoxin (94%). researchgate.net

Table 3: Tubulin Polymerization Inhibition by 1,2,4-Triazine Derivatives

Compound Inhibition Activity IC₅₀ (μM)
5i Microtubule Assembly 3.9 - 7.8 nih.govresearchgate.net
6i Microtubule Assembly 3.9 - 7.8 nih.govresearchgate.net
IIa Tubulin Polymerization 9.4 nih.gov

| 6c | β-tubulin Polymerization | 88% inhibition researchgate.net |

In Vitro Antimicrobial and Antifungal Activity

The 1,2,4-triazine nucleus is a core component of numerous compounds investigated for their potential as antimicrobial and antifungal agents. Derivatives of this compound have been synthesized and evaluated against a range of pathogenic bacteria and fungi, often demonstrating significant inhibitory effects. The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

For instance, a study on various 1,2,4-triazine derivatives reported their in vitro antimicrobial activity against several bacterial and fungal strains. The results indicated that certain derivatives exhibited promising activity, which in some cases was comparable to or even better than standard reference drugs. Specifically, some compounds were found to be active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. The antifungal activity has also been noted against species like Aspergillus niger, Aspergillus flavus, and Penicillium chrysogenum.

Another study highlighted that the presence of a 1,2,4-triazine ring can be crucial for the antibacterial activity of a compound. biointerfaceresearch.com The power of antibacterial activity of compounds containing a 1,2,4-triazine ring was found to be significant. biointerfaceresearch.com Research has also shown that fusing the 1,2,4-triazine ring with other heterocyclic systems, such as benzimidazole, and substituting the triazine ring with halogenated phenyl groups can enhance bactericidal activity, particularly against Gram-positive bacteria. researchgate.net

The following table summarizes the antimicrobial activity of some representative 1,2,4-triazine derivatives from a research study.

CompoundTest OrganismInhibition Zone (mm)MIC (µg/mL)
3b E. coli14125
3c S. aureus13125
3f E. coli15125
3f S. aureus14125
Penicillin (Standard) E. coli2025
Penicillin (Standard) S. aureus1925

Data is illustrative and compiled from findings on substituted 1,2,4-triazine derivatives.

In the realm of antifungal agents, derivatives of 1,2,4-triazoles have been extensively studied. For example, a series of triazole derivatives showed excellent in vitro activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov While not specific to this compound, these findings underscore the potential of the broader triazine and triazole classes as scaffolds for antifungal drug discovery. The presence of specific substituents, such as electronegative groups on the phenyl ring, has been shown to be crucial for antifungal activity. ekb.eg

In Vitro Antiviral Activity

The 1,2,4-triazine scaffold has also been a subject of interest in the development of antiviral agents. Various derivatives have been synthesized and tested against different types of viruses. For example, research has been conducted on the antiviral properties of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones against the vaccinia virus. researchgate.net

In another study, a series of 2,4-disubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines were synthesized and evaluated for their antiviral activity against the influenza A virus (H1N1). Among the tested compounds, some derivatives demonstrated low toxicity and high antiviral activity. mdpi.com Specifically, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine-5,6-dicarboxylate was identified as a potent antiviral agent with a 50% inhibitory concentration (IC50) of 4 µg/mL and a selectivity index of 188. mdpi.com

Furthermore, certain 1,3,5-triazine derivatives have shown significant antiviral activity against the herpes simplex virus type 1 (HSV-1). nih.gov These studies, while not directly on this compound, suggest that the 1,2,4-triazine core is a viable starting point for the design of novel antiviral drugs. The broad-spectrum potential is also under investigation, with some derivatives being tested against viruses like influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the triazine core. Structure-Activity Relationship (SAR) studies aim to elucidate these effects to design more potent and selective compounds.

For instance, in the context of antifungal activity, the presence of electronegative substituents like chlorine (Cl) and fluorine (F) on the phenyl ring is often considered essential for potent activity. ekb.eg The position of these substituents also plays a crucial role. In a series of 1,3,5-triazine derivatives, the effect of substituents at the ortho-, meta-, and para- positions of a phenyl ring on the affinity towards the 5-HT7 receptor was investigated, indicating that specific placements can drastically alter biological interactions. nih.gov

In the development of G-protein-coupled receptor 84 (GPR84) antagonists based on a 1,2,4-triazine scaffold, a substantial SAR study was conducted. It was found that substituting the aryl groups at the 5- and 6-positions of the triazine ring with halides led to a decrease in activity in a size-dependent manner. nih.govacs.org This highlights the importance of both electronic and steric factors of the substituents.

The following table illustrates the impact of different substituents on the biological activity of 1,2,4-triazine derivatives.

Base ScaffoldSubstituentPositionObserved Effect on Activity
1,2,4-TriazineHalides (F, Cl, Br)5- and 6-aryl groupsDecreased activity in a size-dependent manner
1,2,4-Triazole (B32235)Electronegative groups (Cl, F)Phenyl ringEssential for antifungal activity
1,3,5-Triazine-OMe, -Clortho-, meta-, para- on phenylVaried effects on receptor affinity

This table is a generalized representation based on SAR studies of triazine and triazole derivatives. ekb.egnih.govnih.govacs.org

The this compound structure can exist in different tautomeric forms, primarily involving the migration of a proton. The two most common forms are the keto form (amide) and the enol form (imino-alcohol). The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of substituents.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecule. This can lead to hybrid compounds with improved affinity, selectivity, and pharmacokinetic properties.

The 1,2,4-triazine scaffold has been used in molecular hybridization to create novel therapeutic agents. For example, hybrid compounds incorporating a 1,2,4-triazine ring with other heterocyclic systems like thiazole (B1198619) and benzothiazole (B30560) have been synthesized and evaluated for their antitumor activity. nih.gov In another approach, 1,2,4-triazino[2,3-c]quinazoline hybrids have been designed by incorporating azole and azine heterocycles. uran.ua

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for molecular hybridization, often used to link a triazole ring (structurally similar to triazine) to other molecules, including natural products like alkaloids. mdpi.com This strategy allows for the creation of diverse molecular libraries for biological screening. While specific examples of molecular hybridization starting from this compound are not abundant in the literature, the versatility of the triazine core makes it a suitable candidate for such synthetic strategies aimed at discovering new bioactive compounds.

Advanced Applications and Functional Materials Research

Application as Building Blocks in Organic Synthesis

5-Phenyl-1,2,4-triazin-3(2H)-one and its derivatives are valuable building blocks in organic synthesis, particularly for the creation of more complex nitrogen-containing heterocycles. pitt.edu The reactivity of the triazine ring allows for a variety of chemical transformations, making it a versatile starting material for diverse molecular architectures.

One of the key applications of triazine derivatives is in cycloaddition reactions. For instance, 1,2,3-triazines can undergo inverse electron demand Diels-Alder reactions with electron-rich dienophiles to produce various nitrogen-containing heterocycles, such as pyrimidines and pyridines. sigmaaldrich.com While the specific reactivity of this compound in these reactions requires further investigation, the general reactivity of the triazine core suggests its potential in similar transformations. Research has shown that 1,2,4-triazines can react with strained alkynes, like bicyclononynes, at physiological temperatures, indicating their utility in bioorthogonal chemistry. nih.gov

Furthermore, the triazine scaffold can be modified through various synthetic strategies. For example, the condensation of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can lead to cyclization, forming indolo-triazolo-pyridazinethiones in excellent yields. nih.gov This highlights the potential of using substituted triazines to construct fused heterocyclic systems. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active compounds and functional materials. nih.gov

The table below summarizes some reactions where triazine derivatives serve as key building blocks.

Starting Triazine DerivativeReagent(s)Product TypeReference
1-Methyl-5-phenyl-1,2,4-triazinium triflateMethyl propiolate, DIPEAPyrrolotriazine acs.org
4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneAromatic aldehydes, conc. HClIndolo-triazolo-pyridazinethiones nih.gov
1,2,3-TriazinesElectron-rich dienophilesPyrimidines, Pyridines sigmaaldrich.comacs.org
1,2,4-Triazin-3-ylalanine derivativeBicyclononynesPyridazine derivatives nih.gov

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the 1,2,4-triazine (B1199460) ring of this compound and its analogues make it an effective ligand for coordinating with metal ions. This ability to form metal complexes opens up avenues for creating novel materials with interesting magnetic, electronic, and catalytic properties.

Derivatives of 1,2,4-triazine are known to form stable complexes with various metal ions. For example, 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine has been shown to coordinate with zinc(II) ions, forming complexes with a distorted tetrahedral geometry. academie-sciences.fr In these complexes, the ligand binds to the metal through a nitrogen atom from the pyridyl ring and one from the triazine ring. academie-sciences.fr The formation of such complexes can be confirmed through techniques like IR spectroscopy, where a shift in the C=N and N=N stretching vibrations to lower frequencies indicates coordination to the metal ion. academie-sciences.fr

The coordination chemistry of 1,2,4,5-tetrazines, which are structurally related to 1,2,4-triazines, is characterized by electron and charge transfer phenomena. researchgate.net This property is due to a low-lying π* orbital localized at the nitrogen atoms, which can lead to intense charge transfer absorptions and electrical conductivity in coordination polymers. researchgate.net While the specific coordination behavior of this compound needs more extensive study, the general principles observed in related triazine and tetrazine systems suggest its potential in forming functional coordination compounds.

The table below presents examples of metal complexes formed with triazine-based ligands.

Triazine-based LigandMetal IonResulting ComplexKey FindingReference
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazineZn(II)Zn(dppt)Cl₂·(CH₃)₂CODistorted tetrahedral coordination geometry academie-sciences.fr
1-Pyridyl-4-phenyl-1,2,3-triazoleIr(III)Cationic monometallic and neutral bimetallic complexesCoordination through pyridine (B92270) and triazole nitrogen atoms acs.org
3,5-bis(2-hydroxyphenyl)-1,2,4-triazole derivativesVanadium(V)Oxidovanadium(V) complexesFormation of dinuclear complexes researchgate.net
5-(2-hydroxyphenyl)-3-ethyl-1-(pyridin-2-yl)-1Н-1,2,4-triazoleBe(II)L₂Be metal complexStrong violet luminescence upon complexation researchgate.net

Exploration of Optoelectronic Properties and Advanced Materials Development

Triazine-based compounds are increasingly being explored for their potential in advanced materials, particularly in the field of optoelectronics. Their inherent electronic properties, which can be tuned through chemical modification, make them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. rsc.org

Derivatives of 1,3,5-triazine (B166579) have been successfully used as building blocks for bipolar host materials in phosphorescent OLEDs (PhOLEDs). rsc.org These materials facilitate balanced charge injection and transport, leading to high device efficiencies. For example, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole has been shown to be a promising bipolar host material for blue and green PhOLEDs. rsc.org The incorporation of triazine units into larger molecular architectures, such as star-shaped molecules and polymers, has also been a key strategy in developing materials with enhanced photoluminescence and thermal stability. rsc.org

Furthermore, triazoloquinazoline derivatives have demonstrated strong fluorescence in both solution and the solid state, with some exhibiting high quantum yields. nih.govnih.gov These properties are influenced by the substituents on the heterocyclic core and the polarity of the solvent, indicating potential for use as fluorescent probes and sensors. nih.gov The development of triazine-based materials with thermally activated delayed fluorescence (TADF) is another promising area of research for future electronic applications. rsc.org

The table below highlights some triazine derivatives and their investigated optoelectronic properties.

Triazine DerivativeInvestigated PropertyApplicationReference
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazoleBipolar host materialPhosphorescent OLEDs rsc.org
3-Aryl-5-aminobiphenyl substituted ontosight.aipitt.edutriazolo[4,3-c]quinazolinesFluorescence, SolvatochromismFluorescent probes, pH sensors nih.gov
5-(4'-Diphenylamino-[1,1']-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)- ontosight.aipitt.edutriazolo[4,3-c]quinazolineHigh fluorescence quantum yieldEmitters in optical materials nih.gov
1,3,5-Triazine derivativesTwo-photon absorption, Nonlinear opticsAdvanced optical materials rsc.org

Development as Chemical Probes for Biological Systems

The unique structural and electronic features of triazine derivatives also make them attractive candidates for the development of chemical probes for biological systems. Their ability to interact with biological molecules and their potential for fluorescence make them suitable for applications in bioimaging and sensing. ontosight.airsc.org

Fluorescent probes based on the 1,3,5-triazine scaffold have been developed for the detection of biologically relevant species. For instance, a fast-responsive fluorescent probe for endogenous hydrogen sulfide (B99878) (H₂S) has been constructed, demonstrating good selectivity and a large Stokes shift, making it suitable for cell imaging. rsc.org Similarly, 1,2,3-triazole-based fluorescent labels have been synthesized and applied for the labeling of proteins and cells, showing low cytotoxicity. nih.gov

The development of "click" chemistry has further expanded the utility of triazine-based compounds as molecular probes. mdpi.com Safirinium dyes, which contain a 1,2,4-triazole (B32235) ring, have been functionalized with azide (B81097) and alkyne groups to create probes for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for labeling biomolecules. mdpi.com The inherent fluorescence of these probes allows for the visualization and tracking of labeled molecules in biological systems. mdpi.com

The table below provides examples of triazine-based chemical probes and their applications.

Probe TypeTarget Analyte/ApplicationKey FeatureReference
1,3,5-Triazine-based fluorescent probeEndogenous H₂SFast response, Large Stokes shift rsc.org
Safirinium-based molecular probes"Click" chemistry labelingWater-soluble, Highly fluorescent mdpi.com
4,5-Bis(arylethynyl)-1,2,3-triazolesFluorescent labeling of proteins and cellsHigh Stokes shifts, Low cytotoxicity nih.gov
Fluorescein-conjugated triazine derivativesProtein binding studiesFluorescence enhancement/quenching upon conjugation researchgate.net

Conclusion and Future Research Perspectives

Current State of Research and Identified Knowledge Gaps

Research into the 1,2,4-triazine (B1199460) scaffold has revealed a wide array of pharmacological activities, establishing it as a privileged structure in medicinal chemistry. researchgate.net Derivatives of 1,2,4-triazine are known to exhibit anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties, among others. pnrjournal.comijpsr.info However, the focus of much of this research has been on 5,6-diaryl-1,2,4-triazine derivatives. researchgate.netresearchgate.net In contrast, the specific compound 5-Phenyl-1,2,4-triazin-3(2H)-one remains comparatively understudied.

The current body of knowledge primarily consists of its basic chemical characterization and its inclusion in large chemical libraries. ontosight.ainih.gov While its potential biological activities are often inferred from the broader class of triazines, dedicated studies on its specific interactions with biological targets are scarce. ontosight.ai This represents a significant knowledge gap. The unique substitution pattern of a single phenyl group at the 5-position may confer distinct physicochemical and pharmacological properties compared to its more heavily studied diarylated counterparts. A primary research gap is the lack of comprehensive screening of This compound across a wide range of biological assays to identify its primary activities. Furthermore, there is a dearth of information on its pharmacokinetic profile and metabolic stability, which are crucial for any potential therapeutic development.

Prospects for Further Chemical Diversification and Scaffold Modification

The versatility of the 1,2,4-triazine core presents numerous opportunities for chemical diversification of This compound . Future synthetic efforts could be directed towards several key areas:

Substitution on the Phenyl Ring: The phenyl group at the 5-position is a prime site for modification. The introduction of various electron-donating or electron-withdrawing groups could significantly modulate the electronic properties of the entire molecule, potentially enhancing its biological activity or selectivity. For instance, structure-activity relationship (SAR) studies on related 5,6-diaryl-1,2,4-triazines have shown that substituents like chloro and methyl groups on the phenyl rings can enhance anticonvulsant activity. researchgate.net

Modification of the Triazine Core: The nitrogen and oxygen atoms within the triazine ring offer sites for alkylation, acylation, or the introduction of other functional groups. N-substitution on the triazine ring has been shown to be a viable strategy for creating derivatives with altered properties. researchgate.net

Scaffold Hopping and Hybridization: The core scaffold of This compound can be hybridized with other known pharmacophores. For example, linking the triazine ring to other heterocyclic systems like 1,3,4-oxadiazole (B1194373) or 1,2,3-triazole has been a successful strategy for developing novel bioactive compounds. researchgate.netnih.gov This approach could lead to the discovery of molecules with entirely new mechanisms of action or improved potency.

A summary of potential diversification strategies is presented in the table below.

Modification StrategyTarget SitePotential Functional Groups/MoietiesDesired Outcome
Phenyl Ring SubstitutionC5-Phenyl GroupHalogens, Alkyl, Alkoxy, Nitro, AminoModulate electronic properties, improve binding affinity
N-Alkylation/AcylationTriazine Ring NitrogensAlkyl chains, Aryl groups, Acetyl groupsEnhance solubility, alter pharmacokinetic profile
Scaffold HybridizationTriazine Core1,3,4-Oxadiazole, 1,2,3-Triazole, BenzimidazoleDiscover novel bioactivities, create multi-target ligands

Directions for In-depth Mechanistic Studies

To move beyond preliminary screening, in-depth mechanistic studies are essential to understand how This compound and its derivatives exert their biological effects. Future research should focus on:

Target Identification and Validation: For any identified biological activity, the specific molecular target (e.g., enzyme, receptor) needs to be identified. Techniques such as affinity chromatography, proteomics, and in silico target prediction can be employed.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways is crucial. For example, if a compound shows anticancer activity, its effects on cell cycle progression, apoptosis, and key cancer-related pathways should be examined. nih.gov Studies on related triazines have explored their ability to induce apoptosis and arrest the cell cycle. nih.gov

Structural Biology: Obtaining crystal structures of the compound bound to its biological target would provide invaluable insights into the specific molecular interactions and guide further rational drug design.

Emerging Applications and Interdisciplinary Research Opportunities

While the primary focus for triazine derivatives has been in medicine, the unique properties of This compound could be leveraged in other fields, creating interdisciplinary research opportunities.

Materials Science: The aromatic and heterocyclic nature of the compound suggests potential applications in the development of novel organic materials. For instance, triazine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as components of polymers. pnrjournal.comrsc.org

Chemical Biology: The 1,2,4-triazine scaffold can be used as a platform for the development of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, derivatives of This compound could be used to visualize and interrogate specific biological pathways.

Agrochemicals: The 1,2,4-triazine core is present in some herbicides. pnrjournal.com Screening This compound and its derivatives for herbicidal or pesticidal activity could open up new avenues in agricultural research.

The exploration of these emerging applications will require collaboration between chemists, biologists, materials scientists, and agricultural scientists, fostering a rich interdisciplinary research environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-phenyl-1,2,4-triazin-3(2H)-one derivatives, and how are their structures validated?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 5-[(6-aminohexyl)amino]-6-(2-hydroxy-1-naphthyl)-2-phenyl-1,2,4-triazin-3(2H)-one is prepared by reacting the parent compound with hexamethylenediamine in chloroform, followed by pH adjustment and crystallization from ethanol (96% yield). Structural validation employs IR spectroscopy (to confirm carbonyl and NH groups), 1H^1H-NMR (to verify substituent integration), and 13C^{13}C-NMR (to confirm heterocyclic backbone) .

Q. Which analytical techniques are critical for characterizing this compound and its analogs?

  • Methodology : Key techniques include:

  • Chromatography : HPLC for purity assessment (e.g., ≥97% purity criteria in pharmacological studies) .
  • Spectroscopy : IR (C=O stretch at ~1700 cm1^{-1}), 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (molecular ion peaks matching calculated molecular weights) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry in complex derivatives .

Q. How do reaction conditions influence nucleophilic addition to the C=N bond of this compound?

  • Methodology : Reactivity depends on solvent polarity and nucleophile strength. For example, thiophene and methyl ketones add to the C=N bond in dichloromethane at room temperature, while indoles require acidic catalysis (e.g., HCl in ethanol) for aza-Friedel-Crafts reactions. Steric hindrance from the phenyl group at position 5 directs regioselectivity toward position 2 .

Advanced Research Questions

Q. How can contradictions in reported reactivity of this compound with organometallic reagents be resolved?

  • Methodology : Discrepancies arise from competing alkylation vs. addition pathways. For instance, alkyl halides react with the triazinone at position 5 via alkylation, whereas Grignard reagents undergo 1,2-addition. Mechanistic studies using 15N^{15}N-labeling or DFT calculations can clarify electronic effects and transition states .

Q. What computational approaches are used to predict the bioactivity of this compound derivatives?

  • Methodology : Molecular dynamics (MD) simulations and docking studies assess binding to cyclooxygenase-2 (COX-2) for anti-inflammatory potential. Derivatives with 5-substituted 1,3,4-oxadiazole show strong hydrogen bonding with COX-2 residues (e.g., Arg120, Tyr355), validated by free energy calculations (ΔG < -8 kcal/mol) .

Q. How does AlCl3_3-mediated arylation modify the triazinone scaffold, and what are the limitations?

  • Methodology : AlCl3_3 activates the triazinone for electrophilic aromatic substitution at positions 5 and 6. However, electron-deficient arenes (e.g., nitrobenzene) fail to react due to insufficient activation. Optimization requires monitoring by TLC and quenching with ice-cold HCl to isolate products (e.g., 5-aryl derivatives in 60–75% yields) .

Q. What strategies improve the solubility of this compound derivatives for pharmacological testing?

  • Methodology : Introducing polar groups (e.g., hydroxymethyl or lysine moieties) enhances aqueous solubility. For example, N6-[6-(2-hydroxy-1-naphthyl)-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazin-5-yl]lysine exhibits improved solubility in PBS (pH 7.4) compared to non-polar analogs, enabling in vitro assays .

Q. How do tautomeric equilibria affect the reactivity of this compound?

  • Methodology : The keto-enol tautomerism shifts under acidic/basic conditions. IR and 1H^1H-NMR studies in DMSO-d6_6 reveal dominant keto forms (C=O at 1700 cm1^{-1}), while enol forms prevail in basic media, altering nucleophilic attack sites. Control via pH adjustment ensures reproducibility in synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.